molecular formula C30H41N3O10P2 B1665585 AP-22408 CAS No. 268741-43-1

AP-22408

Cat. No.: B1665585
CAS No.: 268741-43-1
M. Wt: 665.6 g/mol
InChI Key: SPSGYTWOIGAABK-DQEYMECFSA-N
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Description

AP-22408 is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetylamino, carbamoyl, cyclohexylmethoxy, and phosphono groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AP-22408 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzocycloheptene core, followed by the introduction of the cyclohexylmethoxy group through etherification. Subsequent steps involve the addition of the acetylamino and carbamoyl groups via amide bond formation. The final step includes the phosphorylation of the phenyl ring to introduce the phosphono groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

AP-22408 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a compound with fewer double bonds or carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, AP-22408 can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound could be used to study the interactions between different functional groups and biological molecules. Its unique structure allows for the exploration of various biochemical pathways and mechanisms.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it a valuable tool in industrial applications.

Mechanism of Action

The mechanism by which AP-22408 exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • AP-22408
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

CAS No.

268741-43-1

Molecular Formula

C30H41N3O10P2

Molecular Weight

665.6 g/mol

IUPAC Name

[4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-phosphonophenyl]phosphonic acid

InChI

InChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1

InChI Key

SPSGYTWOIGAABK-DQEYMECFSA-N

SMILES

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Appearance

Solid powder

268741-43-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AP-22408;  AP 22408;  AP22408;  UNII-3U3L5QR4KV;  CC1;  AC1L9I7C;  3U3L5QR4KV;  SCHEMBL7245569; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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